5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole
Description
5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole is a tetracyclic heterocyclic compound featuring a fused pyrido-carbazole scaffold with a 4-methylphenyl substituent at the 4-position. This compound belongs to the indolocarbazole family, which is renowned for its planar aromatic structure and tunable electronic properties. Such derivatives are pivotal in organic electronics, including applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and dye-sensitized solar cells (DSSCs) due to their high charge-carrier mobility and thermal stability .
The synthesis of this compound typically involves Friedel-Crafts cyclialkylation or multi-step reactions starting from carbazole and malonate derivatives. For example, 4-(4-methylphenyl)-6-phenyl derivatives are synthesized via cyclocondensation of diketones with cyclohexanones, followed by structural elucidation using single-crystal X-ray diffraction .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-15-9-11-16(12-10-15)17-13-14-23-21-8-3-2-5-18(21)20-7-4-6-19(17)22(20)23/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAVCLRMEZLDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN3C4=CC=CC=C4C5=C3C2=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the aromaticity or introduce hydrogen atoms into the structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
Structural Characteristics
The compound belongs to the pyrido[3,2,1-jk]carbazole family, characterized by a fused ring system that contributes to its biological activity. The presence of the 4-(4-methylphenyl) substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
One of the most promising applications of 5,6-dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole is in cancer therapy. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines:
- HER2 Inhibition : Compounds with similar structures have shown efficacy as HER2 inhibitors, which are crucial in treating breast cancer. The inhibition mechanism involves blocking the HER2 signaling pathway, leading to reduced cell proliferation .
- Leukemia Treatment : Studies have indicated that related compounds can inhibit the proliferation of acute biphenotypic leukemia cells. For example, compounds targeting MEK1/2 kinases demonstrated significant growth inhibition in leukemia cell lines at low concentrations .
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in cancer progression and other diseases:
- Kinase Inhibition : The ability to inhibit kinases such as MEK1/2 suggests potential applications in targeted cancer therapies. This inhibition can lead to downstream effects on cell survival and proliferation pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of pyrido[3,2,1-jk]carbazole derivatives. The results showed that certain derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating high potency. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced anticancer activity.
Case Study 2: Enzyme Targeting
Another investigation focused on the enzyme inhibitory effects of these compounds. It was found that specific derivatives could effectively inhibit key enzymes involved in tumor growth. The study utilized both in vitro assays and animal models to validate the efficacy and safety profiles of these compounds.
Mechanism of Action
The mechanism by which 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Methoxyphenyl) Analogs
The replacement of the 4-methylphenyl group with a 4-methoxyphenyl substituent (as in compound IIb) enhances electron-donating capabilities due to the methoxy group’s resonance effect. This modification increases the compound’s HOMO energy level, improving hole-transporting properties in OLEDs. However, methoxy groups may reduce thermal stability compared to methyl groups .
5-Nitro and 5-Chloro Derivatives
Nitration or chlorination at the 5-position (e.g., 5-nitro-pyrido[3,2,1-jk]carbazole-4,6-dione) introduces electron-withdrawing groups, lowering the LUMO energy and enhancing electron-accepting behavior. These derivatives are precursors for oxidative thermolysis reactions to form triones, which exhibit redox activity suitable for organic photovoltaic applications .
Thienopyrrolo[3,2,1-jk]carbazoles
Replacing the indole unit with a thiophene ring (e.g., thienopyrrolo[3,2,1-jk]carbazole) reduces the HOMO-LUMO gap by 0.2–0.3 eV compared to indolocarbazoles. This shift results in absorption and emission maxima red-shifted by ~30 nm, making them suitable for near-infrared optoelectronic devices .
Photophysical and Electrochemical Properties
Application-Specific Performance
- OLEDs : Derivatives with methylphenyl groups exhibit reduced excimer formation in thin films, enhancing device efficiency (e.g., external quantum efficiency ~15%) .
- DSSCs : Indolo[3,2,1-jk]carbazole-based dyes with tert-butyl capping and π-spacers achieve higher TiO₂ loading and photocurrent density (J_sc ~9.5 mA/cm²) .
- OFETs : Peripheral alkyl-substituted indolo[3,2-b]carbazoles demonstrate hole mobility up to 0.25 cm²/V·s, outperforming phenyl-substituted analogs .
Biological Activity
5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. Carbazoles have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound, summarizing key findings from recent research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.37 g/mol. The compound features a pyrido[3,2,1-jk]carbazole core structure, which is significant for its biological properties.
Anticancer Activity
Research indicates that compounds within the carbazole family exhibit notable anticancer properties. For instance:
- Mechanism of Action : Studies have shown that carbazole derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways such as MAPK and AKT pathways .
- Case Study : In a study involving various cancer cell lines, it was found that this compound effectively inhibited cell proliferation and induced apoptosis at concentrations as low as 5 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD1 (Colon) | 5 | Caspase activation |
| C6 (Glioma) | 10 | MAPK pathway modulation |
| MCF7 (Breast) | 7 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains demonstrated that it possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 50 µg/mL.
- Mechanism : The antimicrobial effect is believed to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives:
- Neuroprotection : In models of oxidative stress-induced neuronal injury, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
- Case Study : In a rat model of neurodegeneration induced by glutamate toxicity, treatment with this compound significantly improved neurological scores and reduced neuronal apoptosis.
Q & A
Q. What are the standard synthetic routes for 5,6-dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole?
The compound is typically synthesized via Pd-catalyzed direct C–H bond arylations. A sequential two-step approach involves:
- Step 1 : α-Arylation of lilolidine derivatives using aryl bromides (e.g., 4-methylphenyl bromide) with PdCl(C₃H₅)(dppb) as a catalyst and KOAc as a base, achieving regioselectivity >90% and yields ~60–75% .
- Step 2 : Intramolecular β-arylation of the α-arylated intermediate with 1,2-dibromobenzene, yielding the fused carbazole framework. Reaction optimization (e.g., 48-hour duration) improves conversion to ~62% .
Q. How can the photophysical properties of this compound be characterized?
Key methods include:
- Solvatochromic analysis : Monitor emission spectra (e.g., 415–500 nm) in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer. Substituents like hydroxyl groups induce solvatochromism, while ester derivatives (e.g., thiophene-2-carboxylate) suppress it due to reduced proton mobility .
- Luminescence quantum yield : Measure using integrating spheres with UV excitation (e.g., 365 nm). Derivatives with planar π-systems often exhibit higher quantum yields (>0.5) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in Pd-catalyzed arylations for this compound?
Regioselectivity is sensitive to:
- Catalyst choice : PdCl(C₃H₅)(dppb) favors α-arylation due to steric and electronic effects, while Pd(OAc)₂ may shift selectivity to β-sites.
- Base effects : KOAc enhances proton abstraction at α-positions, whereas stronger bases (e.g., K₂CO₃) can lead to over-arylation or side reactions.
- Aryl bromide substituents : Electron-withdrawing groups (e.g., –CN) on aryl bromides reduce α-site reactivity by 15–20% compared to electron-donating groups (e.g., –CH₃) .
Q. What strategies mitigate data contradictions in solvatochromic behavior across derivatives?
Contradictions arise from competing effects of substituents and solvent interactions:
- Deprotonation control : In hydroxyl-substituted derivatives (e.g., HPPCO), solvent polarity dictates deprotonation extent, altering emission wavelengths. Acetate or benzoate substituents eliminate this variability by blocking proton exchange .
- Aggregation studies : Use concentration-dependent UV-Vis/PL spectra to distinguish monomer vs. excimer emission. For example, bulky substituents (e.g., thiophene-2-carboxylate in OPPCT) reduce aggregation-induced quenching .
Q. How can D–π–A architectures improve optoelectronic performance in OLEDs?
- Donor modulation : Incorporating indolo[3,2,1-jk]carbazole as a donor enhances thermal stability (Tg > 100°C) and triplet energy (ET > 2.8 eV). Pairing with π-spacers like thiophene improves charge transport (hole mobility ~10⁻⁴ cm²/V·s) .
- Device optimization : Host materials (e.g., Cz3ICz) with sterically hindered structures suppress excimer formation, achieving external quantum efficiencies (EQE) >15% in blue PhOLEDs .
Q. What analytical methods resolve structural ambiguities in hexahydro derivatives?
- X-ray crystallography : Determines absolute configuration of cis/trans isomers formed during reactions with sulfonyl azides. For example, cis-11a-arylsulphonylamino derivatives exhibit distinct packing motifs vs. trans isomers .
- DFT calculations : Compare experimental vs. computed NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) to validate regiochemical outcomes .
Methodological Considerations
Q. How to optimize synthetic yields for scale-up?
Q. What protocols ensure reproducibility in electrochemical characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
